Nocardicin D

Übersicht

Beschreibung

Nocardicin A is a monocyclic β-lactam antibiotic included in the monobactam subclass . It is obtained from the fermentation broth of a strain of actinomycetes Nocardia uniformis subsp. tsuyamenensis as a metabolic product . It is stereochemically and biologically related to penicillin .

Synthesis Analysis

The synthesis of Nocardicin A involves a nonribosomal peptide synthetase responsible for the assembly of two units of L-pHPG, and one unit of serine to yield a D-, L-, D-tripeptide . This biosynthetic step was characterized by in vivo gene inactivation studies .Molecular Structure Analysis

The core structural architecture for Nocardicin A is derived from Nocardicin G, a tripeptide consisting of two nonproteinogenic D-(p-hydroxyphenyl)glycine (D-Hpg) residues and a β-lactam ring (D-Hpg-l-β-lactam-D-Hpg) .Chemical Reactions Analysis

In vitro reaction studies showed that Nat catalyzes the addition of the homoserine sidechain which is crucial to the transfer of 3-amino-3-carboxypropyl group from S-adenosyl-l-methionine to the diverse substrates such as nocardicin E, F, and G .Physical And Chemical Properties Analysis

Nocardicin A is a potent calcium channel blocker with marked vasodilator action . It has antihypertensive properties and is effective in the treatment of angina and coronary spasms without showing cardiodepressant effects .Wissenschaftliche Forschungsanwendungen

Genetic Diversity and Antimicrobial Susceptibility

Nocardicin D, primarily studied in the context of Nocardia species, has seen research focusing on its genetic diversity and antibiotic susceptibility. A multicenter study involving 127 patients with nocardiosis across five provinces in Iran emphasized the genetic diversity and antibiotic susceptibility patterns of clinically isolated Nocardia species, noting that all isolates were susceptible to linezolid and exhibited varying resistance patterns to other antibiotics (Hashemi-Shahraki et al., 2015).

Nocardial Infections in Immunocompromised Patients

Nocardia species, associated with Nocardicin D, have been a topic of study due to their role as opportunistic infections in immunocompromised individuals, particularly those undergoing organ transplantation or chemotherapy. A retrospective case-control study across multiple European centers highlighted the risk factors for Nocardia infection post-solid organ transplant and detailed the clinical presentation of nocardiosis in these patients, underscoring its life-threatening potential (Coussement et al., 2016). Another study delved into the long-term use of liposomal nebulized amikacin and tedizolid for treating disseminated nocardiosis post-allogeneic hematopoietic stem cell transplantation, showcasing the complexities and challenges in managing Nocardia infections in highly immunocompromised hosts (Soueges et al., 2021).

Diagnostic and Treatment Challenges

The unique properties of Nocardia species, associated with the use of Nocardicin D, have led to research focusing on the challenges in diagnosing and treating infections. A focused review highlighted the "great imitator" nature of nocardiosis, illustrating various aspects of this challenging infection and emphasizing the importance of early diagnosis and appropriate therapy, given the organism's emerging drug resistance and potential for misdiagnosis (Lederman & Crum, 2004).

Zukünftige Richtungen

There are emerging interests in isolating bioactive molecules from diverse actinobacteria including Nocardia spp. and studying their biosynthetic mechanisms . These species possess significant metabolic capacity, which has been utilized for generating diverse functionalized bioactive molecules by whole cell biotransformation .

Eigenschaften

IUPAC Name |

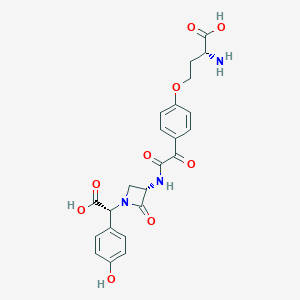

(2R)-2-amino-4-[4-[2-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]amino]-2-oxoacetyl]phenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O9/c24-16(22(31)32)9-10-35-15-7-3-13(4-8-15)19(28)20(29)25-17-11-26(21(17)30)18(23(33)34)12-1-5-14(27)6-2-12/h1-8,16-18,27H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/t16-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZHIGKJGFPGRN-FGTMMUONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=O)C3=CC=C(C=C3)OCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=O)C3=CC=C(C=C3)OCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210368 | |

| Record name | Nocardicin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nocardicin D | |

CAS RN |

61425-17-0 | |

| Record name | 1-Azetidineacetic acid, 3-[[[4-[(3R)-3-amino-3-carboxypropoxy]phenyl]oxoacetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61425-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nocardicin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061425170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nocardicin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

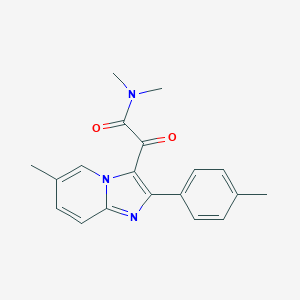

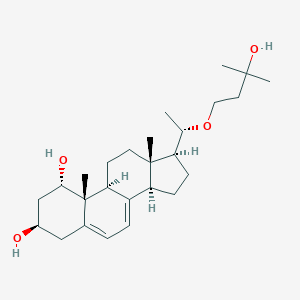

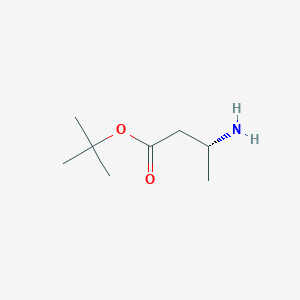

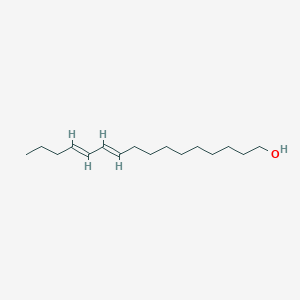

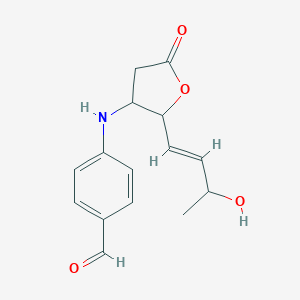

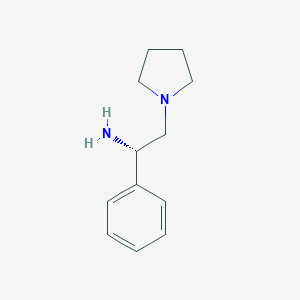

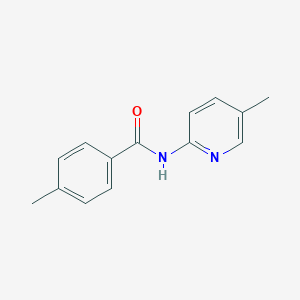

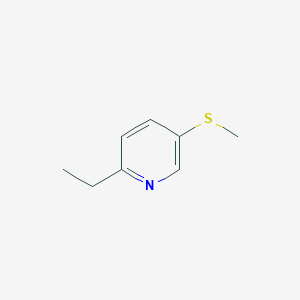

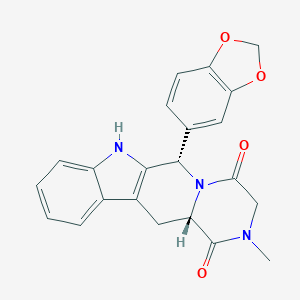

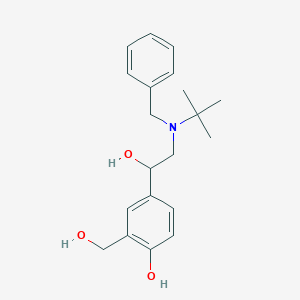

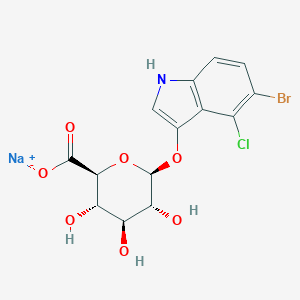

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)

![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)